Enhanced Computed Lipophilicity (XLogP3-AA = 2.8) vs. Mono-Halogenated Phenethyl Alcohols
The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.9 units higher than 2-(4-chlorophenyl)ethanol (XLogP3-AA = 1.9) and 0.6 units higher than 2-(4-bromophenyl)ethanol (XLogP3-AA = 2.2) . This increase in lipophilicity can enhance passive membrane permeability, a critical parameter in early drug discovery. Among the comparator set, only the 3,4-dichloro analog (XLogP3-AA = 2.5) approaches the target's value, but lacks differential halogen reactivity .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 2-(4-chlorophenyl)ethanol (XLogP3-AA = 1.9); 2-(4-bromophenyl)ethanol (XLogP3-AA = 2.2); 2-(3,4-dichlorophenyl)ethanol (XLogP3-AA = 2.5) |
| Quantified Difference | Δ 0.3–0.9 logP units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); all values from PubChem compound summaries |
Why This Matters
Higher logP suggests improved membrane diffusion potential, which can be decisive when selecting a late-stage functionalization scaffold for cell-based assays.
- [1] PubChem Compound Summary for CID 83241178 (target), CID 74647 (4-chloro), CID 72851 (4-bromo), CID 244558 (3,4-dichloro). National Center for Biotechnology Information (2024). View Source
